molecular formula C13H14O5 B12548867 6-(3,4-Dimethoxyphenyl)oxane-2,4-dione CAS No. 674304-43-9

6-(3,4-Dimethoxyphenyl)oxane-2,4-dione

Cat. No.: B12548867
CAS No.: 674304-43-9
M. Wt: 250.25 g/mol
InChI Key: SBCAFOKWXINWID-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)oxane-2,4-dione is an organic compound with the molecular formula C₁₃H₁₄O₅ It is characterized by the presence of a dimethoxyphenyl group attached to an oxane-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)oxane-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and ethyl acetoacetate as the primary starting materials.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the oxane-2,4-dione ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)oxane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxane-2,4-dione ring to a more reduced form, such as a diol.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of diols or other reduced forms.

    Substitution: Formation of nitro, bromo, or other substituted derivatives.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)oxane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)oxane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)oxane-2,4-dione: Unique due to its specific substitution pattern and ring structure.

    This compound Derivatives: Compounds with similar core structures but different substituents.

    Other Oxane-2,4-dione Compounds: Compounds with different aromatic groups attached to the oxane-2,4-dione ring.

Uniqueness

This compound is unique due to the presence of the dimethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other oxane-2,4-dione compounds and derivatives.

Properties

CAS No.

674304-43-9

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)oxane-2,4-dione

InChI

InChI=1S/C13H14O5/c1-16-10-4-3-8(5-12(10)17-2)11-6-9(14)7-13(15)18-11/h3-5,11H,6-7H2,1-2H3

InChI Key

SBCAFOKWXINWID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)CC(=O)O2)OC

Origin of Product

United States

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